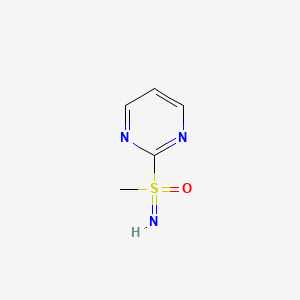

Imino(methyl)(pyrimidin-2-yl)-lambda6-sulfanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrimidin-2-yl derivatives are known to exhibit a wide range of pharmacological activities and have been employed in the design of privileged structures in medicinal chemistry . They are used in the synthesis of bioactive compounds such as imidazolidine- and tetrahydropyrimidine-2-thione derivatives .

Synthesis Analysis

A convenient and affordable synthetic pathway for obtaining new α-aminoamidines, which can be applied as substrates for further transformations and synthesis of imidazole- and pyrimidine-containing building blocks, has been proposed . This involves starting from aminonitriles .

Molecular Structure Analysis

The structures of synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .

Chemical Reactions Analysis

The prepared compounds differ from each other by the substitutions of their amino group and of their phenyl ring . The key stage of the approach is a procedure of hydrogenation of O-acetyl-substituted aminooximes in the presence of a palladium catalyst .

Physical And Chemical Properties Analysis

One of the synthesized compounds, 6-(5-((3-bromophenyl)carbamoyl)pyrimidin-2-yl)nicotinic acid, is a white solid with a melting point of 310–311 °C .

Applications De Recherche Scientifique

Pyrroline-Ring Formation

The thermal reaction of certain amino acid esters, including those related to Imino(methyl)(pyrimidin-2-yl)-lambda6-sulfanone, has been used for the stereoselective generation of 2,3-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one derivatives, an important process in organic chemistry (Noguchi et al., 2003).

Synthesis of Sulfanyl Pyrimidin-4(3H)-one Derivatives

Studies have shown the successful synthesis of new heterocyclic sulfanyl pyrimidin-4(3H)-one derivatives. These compounds are synthesized using simple and efficient methods, demonstrating the versatility of pyrimidine-based structures in chemical synthesis (Bassyouni & Fathalla, 2013).

Synthesis of 2-Imino-7-methyl-2,3-dihydroimidazo[1,2-a]-pyrimidin-5(1H)-ones

The synthesis of 2-imino-7-methyl-2,3-dihydroimidazo[1,2-a]-pyrimidin-5(1H)-ones has been achieved through a reaction involving alkylthio-6-methyl-4-oxopyrimidin derivatives, demonstrating the potential of imino pyrimidines in generating novel organic compounds (Jakubkienė et al., 2008).

Substituted Pyrimidines Research

Research on 1,3-Dimethyl-1,2-dihydro-2-imino-4(3H)pyrimidinone, a related compound, has shown its utility in understanding tautomerism and uv spectra in pyrimidine chemistry. These studies offer insights into the structural and electronic properties of pyrimidine derivatives (Maehr et al., 1977).

Synthesis of Novel Pyrimidine Derivatives

The synthesis of novel pyrimidine derivatives containing thioether and aryl moieties has been reported, highlighting the diverse applications of pyrimidine chemistry in creating new compounds with potential biological activities (Li et al., 2012).

Orientations Futures

Propriétés

IUPAC Name |

imino-methyl-oxo-pyrimidin-2-yl-λ6-sulfane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS/c1-10(6,9)5-7-3-2-4-8-5/h2-4,6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSGRWNRLVOMTOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)C1=NC=CC=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imino(methyl)(pyrimidin-2-yl)-lambda6-sulfanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2463195.png)

![4-[(1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl)carbonyl]thiomorpholine](/img/structure/B2463196.png)

![3-(3-Bromophenyl)-5-(2,3-dihydroindol-1-yl)triazolo[1,5-a]quinazoline](/img/structure/B2463198.png)